Cynaroside

Description

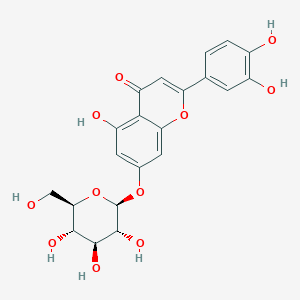

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFNSGRTCBGNAN-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949617 | |

| Record name | Luteolin 7-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteolin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5373-11-5, 26811-41-6 | |

| Record name | Luteolin 7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5373-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin-7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005373115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026811416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin 7-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTEOLIN 7-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98J6XDS46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteolin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 258 °C | |

| Record name | Luteolin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence and Extraction of Cynaroside: A Technical Guide for Researchers

Cynaroside (Luteolin-7-O-glucoside) , a flavone of significant interest for its diverse pharmacological activities, is widely distributed throughout the plant kingdom. This technical guide provides an in-depth overview of its primary natural sources, methods for its extraction and quantification, and its role in key signaling pathways, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is found in a variety of plant families, including but not limited to Apiaceae, Asteraceae (Compositae), Lamiaceae, and Poaceae.[1][2] It can be isolated from various plant parts such as the leaves, flowers, stems, and roots.[1][3] Key botanical sources with notable concentrations of this compound are detailed in Table 1.

Table 1: Quantitative Analysis of this compound in Various Natural Sources

| Plant Species | Family | Plant Part | This compound Concentration (mg/g dry weight unless otherwise specified) | Reference(s) |

| Cynara scolymus (Artichoke) | Asteraceae | Leaves | 0.04 - 10.65 | [4] |

| Lonicera japonica (Honeysuckle) | Caprifoliaceae | Flower Buds | 5.25 | [5] |

| Anthriscus sylvestris | Apiaceae | Leaves | Not explicitly quantified but validated as a key component. | [6] |

| Ferula varia | Apiaceae | Aerial Part | 0.94 - 0.98% | [7] |

| Elsholtiza bodinieri | Lamiaceae | Whole Plant | The total flavonoid content was 179.55 mg/g, with this compound being a major component. | [8] |

| Merremia tridentata | Convolvulaceae | Stem | This compound was the most abundant flavonoid in the flavonoid-rich fraction (58.430%). | [9] |

Experimental Protocols: Extraction, Isolation, and Quantification

The extraction and purification of this compound from plant matrices are critical steps for its characterization and further investigation. A variety of methods have been employed, ranging from traditional solvent extraction to modern, more efficient techniques.

Extraction Methodologies

a) Soxhlet Extraction:

This conventional method is effective but can be time-consuming and may degrade thermolabile compounds.

-

Protocol:

-

Dry and grind the plant material to a fine powder.

-

Place the powdered material (e.g., 5.0 g) into a thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with a suitable solvent (e.g., ethanol or methanol-water mixture) to approximately two-thirds of its volume.

-

Assemble the apparatus and heat the solvent. The vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.

-

Allow the extraction to proceed for a set duration (e.g., 8 hours), during which the solvent will repeatedly siphon back into the flask.[5]

-

After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.

-

b) Ultrasound-Assisted Extraction (UAE):

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[10]

-

Protocol:

-

Mix the powdered plant material with a solvent (e.g., ethanol) in a flask at a specific solid-to-liquid ratio.

-

Place the flask in an ultrasonic bath.

-

Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., 30 minutes).[5]

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate to obtain the crude extract.

-

c) Microwave-Assisted Extraction (MAE):

MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[10][11]

-

Protocol:

-

Place the powdered plant material and solvent in a microwave-safe extraction vessel.

-

Set the microwave parameters, including power, temperature, and time (e.g., 4 minutes at 80°C).[12]

-

After the extraction cycle, allow the vessel to cool.

-

Filter the contents to separate the extract.

-

Concentrate the extract as required.

-

Isolation by Column Chromatography

Column chromatography is a standard technique for the purification of this compound from crude extracts.[13]

-

Protocol:

-

Prepare a slurry of the stationary phase (e.g., silica gel or Sephadex) in the initial mobile phase.

-

Pack a glass column with the slurry to create a uniform bed.

-

Concentrate the crude plant extract and dissolve it in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the column.

-

Elute the column with a solvent system, often starting with a non-polar solvent and gradually increasing the polarity (gradient elution).[14]

-

Collect fractions of the eluate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the pure fractions and evaporate the solvent to obtain isolated this compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantitative analysis of this compound.[6]

-

Protocol:

-

Sample Preparation: Dissolve the accurately weighed crude extract or isolated compound in a suitable solvent (e.g., 50% methanol) and filter through a 0.45 µm syringe filter.

-

Standard Preparation: Prepare a stock solution of pure this compound standard and create a series of dilutions to generate a calibration curve.

-

HPLC System and Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]

-

Mobile Phase: A gradient elution is typically used, for example, with mobile phase A being 0.1% trifluoroacetic acid in water and mobile phase B being 0.1% trifluoroacetic acid in acetonitrile.[2]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detector set at a wavelength of 345 nm.[6]

-

Injection Volume: 10 µL.[6]

-

-

Analysis: Inject the prepared samples and standards into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by using the calibration curve generated from the standard solutions.

-

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation, oxidative stress, and cancer.

MET/AKT/mTOR Signaling Pathway

This compound has demonstrated anticancer effects by inhibiting the MET/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[3][15] It achieves this by decreasing the phosphorylation levels of AKT, mTOR, and P70S6K.[3][15]

NF-κB Signaling Pathway

This compound exerts anti-inflammatory effects by downregulating the TLR4/MyD88/NF-κB/AP-1 pathway, leading to reduced production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[1]

JAK/STAT Signaling Pathway

This compound can antagonize the JAK/STAT3 pathway, which is often activated by cytokines like IL-6 and IL-22, thereby reducing the expression of inflammatory molecules.[1]

Antioxidant Signaling Pathway (Nrf2/HO-1)

This compound exhibits antioxidant properties by upregulating the Nrf2 signaling pathway, which leads to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This, in turn, reduces reactive oxygen species (ROS) and lipid peroxidation.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 6. e-jkfn.org [e-jkfn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]

- 11. Microwave-Assisted Extraction of Natural Antioxidants from the Exotic Gordonia axillaris Fruit: Optimization and Identification of Phenolic Compounds [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effects of this compound on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Cynaroside (luteolin-7-glucoside) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a naturally occurring flavone glycoside also known as luteolin-7-glucoside, is a bioactive compound found in a variety of medicinal plants. It is a subject of growing interest in the scientific community due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and significant biological activities of this compound, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols for key biological assays and visualizations of the primary signaling pathways modulated by this compound are presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound is structurally composed of the flavone luteolin linked to a glucose molecule at the 7-hydroxyl position.

Chemical Structure:

(A 2D chemical structure image would be placed here in a real whitepaper. As a text-based AI, a descriptive representation is provided below.)

The structure consists of a C6-C3-C6 backbone characteristic of flavonoids. The A-ring is a substituted benzene ring, the C-ring is a heterocyclic pyran ring with a ketone group, and the B-ring is a catechol group (3',4'-dihydroxy). The glucose moiety is attached to the 7-position of the A-ring.

Physicochemical and Identification Data:

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-1-benzopyran-4-one | [1] |

| Other Names | Luteolin-7-glucoside, Luteoloside, Cinaroside | [1] |

| CAS Number | 5373-11-5 | [2][3] |

| Molecular Formula | C₂₁H₂₀O₁₁ | [2][4][5] |

| Molecular Weight | 448.38 g/mol | [2][4][6] |

| Appearance | Yellow amorphous powder | [1] |

| Melting Point | 266-268 °C | [1] |

| Solubility | Soluble in dimethylsulfoxide and dimethylformamide. Insoluble in ethanol and water. | [7] |

| UV max | 256, 350 nm | [8] |

Biological Activities and Pharmacological Effects

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic applications. These activities are attributed to its unique chemical structure, which allows it to interact with various cellular targets and signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant.[6] Its antioxidant effects are mediated through several mechanisms, including the scavenging of free radicals and the upregulation of endogenous antioxidant enzymes.[9] The catechol group in the B-ring is a key structural feature responsible for its radical-scavenging ability.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties.[10] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[11][12] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[12]

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties.[13][14] It can inhibit the proliferation of various cancer cell lines and induce apoptosis.[13] The anticancer effects of this compound have been linked to its ability to modulate key signaling pathways involved in cell growth and survival.[13][15]

Neuroprotective Effects

This compound has shown potential as a neuroprotective agent. It can protect neuronal cells from oxidative stress-induced damage and apoptosis.[16] Its neuroprotective effects are attributed to its antioxidant and anti-inflammatory properties, as well as its ability to modulate signaling pathways involved in neuronal survival.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

MET/AKT/mTOR Pathway

In the context of cancer, this compound has been shown to block the MET/AKT/mTOR signaling axis.[13][15] It achieves this by decreasing the phosphorylation levels of key proteins in this pathway, including AKT, mTOR, and P70S6K, which are crucial for cell proliferation, survival, and growth.[13][15]

Caption: this compound inhibits the MET/AKT/mTOR pathway.

NF-κB Signaling Pathway

This compound can suppress inflammatory responses by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.[10][12] It prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[12]

Caption: this compound inhibits the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

This compound has also been implicated in the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[10][17] By interfering with this pathway, this compound can influence cellular processes such as immune responses, proliferation, and apoptosis.[17]

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound.

Extraction and Isolation of this compound

A common method for extracting this compound from plant material involves the following steps:

-

Extraction: Dried and powdered plant material is extracted with 70% ethanol using a Soxhlet apparatus.[11] The combined extracts are then concentrated under reduced pressure.

-

Fractionation: The residue is suspended in water and partitioned successively with hexane, chloroform, ethyl acetate, and butanol.[11]

-

Isolation: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a chloroform/methanol gradient to isolate this compound.[11] Purity can be further enhanced using preparative HPLC.[11]

Caption: General workflow for the extraction and isolation of this compound.

Antioxidant Activity Assays

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

-

Mix the this compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

-

Prepare various concentrations of this compound.

-

Add the this compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time.

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known antioxidant, such as Trolox, and the results are expressed as Trolox equivalents.

Anti-inflammatory Activity Assays

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.

-

Culture cells and treat them with this compound and an inflammatory stimulus (e.g., LPS) as described for the NO assay.

-

Collect the cell culture supernatant.

-

Measure the PGE₂ concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Anticancer Activity Assays

-

Seed cancer cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).[1]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[1]

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[1]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

This compound is a promising natural compound with a wide array of pharmacological activities. Its well-defined chemical structure and multifaceted biological effects make it an attractive candidate for further investigation in the fields of drug discovery and development. The experimental protocols and pathway analyses provided in this guide are intended to facilitate and standardize future research on this valuable flavonoid. Further studies are warranted to explore its bioavailability, in vivo efficacy, and safety profile to fully realize its therapeutic potential.

References

- 1. Effects of this compound on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. cloud-clone.com [cloud-clone.com]

- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 6. fivephoton.com [fivephoton.com]

- 7. cusabio.com [cusabio.com]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. arborassays.com [arborassays.com]

- 11. repository.unair.ac.id [repository.unair.ac.id]

- 12. elkbiotech.com [elkbiotech.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 16. assaygenie.com [assaygenie.com]

- 17. assaygenie.com [assaygenie.com]

Cynaroside: An In-depth Technical Guide to its In Vivo Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a naturally occurring compound found in a variety of plants, including those from the Apiaceae, Lamiaceae, and Asteraceae families.[1][2] Extensive in vivo research has demonstrated a broad spectrum of pharmacological activities, positioning this compound as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the in vivo pharmacological effects of this compound, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, and anti-diabetic properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support further research and drug development efforts.

Anti-inflammatory and Anti-allergic Effects

This compound has demonstrated significant anti-inflammatory and anti-allergic properties in various in vivo models.[3][4] These effects are primarily mediated through the downregulation of pro-inflammatory cytokines and enzymes, as well as the inhibition of key inflammatory signaling pathways.

Quantitative Data Summary

| Model | Species | This compound Dose | Key Findings | Reference |

| Oxazolone-induced ear swelling | Mice (C57BL/6) | 2 mg and 20 mg per site (topical) | Significant reduction in ear swelling.[3][4] | [3][4] |

| Carrageenan-induced paw edema | Mice | Not specified | Marked reduction in paw skin inflammation and inflammatory infiltrates.[3] | [3] |

| Xylene-induced ear edema | Mice | Not specified | Significant attenuation of inflammation (p < 0.01).[5] | [5] |

| Lipopolysaccharide (LPS)-induced inflammation | Mice | Not specified | Significantly reduced inflammation.[4] | [4] |

Experimental Protocols

1.2.1. Oxazolone-Induced Ear Swelling Model

-

Animals: Male C57BL/6 mice are typically used.

-

Sensitization: A solution of oxazolone is applied to the shaved abdomen of the mice.

-

Challenge: Several days after sensitization, a lower concentration of oxazolone is applied to the inner and outer surfaces of the ear.

-

Treatment: this compound, formulated as a hydrogel (e.g., 5% and 10%), is applied topically to the ear at specified doses (e.g., 2 mg and 20 mg per site).[3][4]

-

Measurement: Ear thickness is measured before and at various time points after the challenge using a digital caliper. The degree of swelling is calculated as the difference in ear thickness.

-

Histopathology: At the end of the experiment, ear tissue is collected, fixed in formalin, and processed for histological examination (e.g., H&E staining) to assess inflammatory cell infiltration.[3]

1.2.2. Carrageenan-Induced Paw Edema Model

-

Animals: Mice or rats are commonly used.

-

Induction: A solution of carrageenan is injected into the sub-plantar region of the hind paw.

-

Treatment: this compound is administered, often topically as a hydrogel, prior to or immediately after carrageenan injection.

-

Measurement: Paw volume or thickness is measured at regular intervals using a plethysmometer or calipers. The percentage of edema inhibition is calculated by comparing the paw volume of treated animals with that of a control group.

-

Histopathology: Paw tissue is collected for histological analysis to observe the reduction in inflammatory infiltrates.[3]

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. It has been shown to inhibit the TLR4/MyD88/NF-κB/AP-1 pathway, which leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] Furthermore, this compound can suppress the activation of the NLRP3 inflammasome and the JAK/STAT3 pathway, resulting in decreased expression of inflammatory molecules such as ICAM-1, VCAM-1, TNF-α, and IL-1β.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Natural sources, biological effects, and pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo anti-inflammatory and anti-allergic activities of this compound evaluated by using hydrogel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.unair.ac.id [repository.unair.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The effects of this compound on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Potential of Cynaroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant effects. This technical guide provides an in-depth overview of the antioxidant potential of this compound, focusing on its mechanisms of action, quantitative data from various antioxidant assays, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of this promising natural compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Phytochemicals, particularly flavonoids, have been extensively studied for their capacity to mitigate oxidative damage. This compound, found in various medicinal plants, has emerged as a compound of interest due to its significant antioxidant properties.[1][2][3] This guide delves into the scientific evidence supporting the antioxidant potential of this compound, providing both theoretical and practical information for its investigation.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, primarily by modulating endogenous antioxidant defense systems and directly scavenging free radicals.

Upregulation of the Nrf2 Signaling Pathway

A key mechanism underlying this compound's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.[1] This includes heme oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative stress.[4]

Modulation of the AMPK/SIRT3/Nrf2 Pathway

Recent studies have indicated that this compound can also modulate the AMP-activated protein kinase (AMPK)/Sirtuin 3 (SIRT3)/Nrf2 pathway.[5][6] This pathway is crucial for maintaining mitochondrial homeostasis and cellular energy balance. Activation of AMPK by this compound can lead to the upregulation of SIRT3, which in turn can deacetylate and activate Nrf2, further enhancing the antioxidant response.

Interaction with MAPK Signaling

The mitogen-activated protein kinase (MAPK) signaling pathways are also involved in the regulation of Nrf2. This compound has been shown to influence MAPK pathways, such as p38 and JNK, which can lead to the phosphorylation and activation of Nrf2, thereby contributing to the induction of antioxidant enzymes like HO-1.[4]

Quantitative Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that some studies have evaluated fractions rich in this compound rather than the pure compound.

Table 1: Radical Scavenging Activity of this compound

| Assay | Test Substance | IC50 / EC50 Value | Reference |

| DPPH | Ethyl acetate fraction (containing 58.43% this compound) | 0.08 ± 0.02 mg/mL | [7] |

Table 2: Reducing Power of this compound

| Assay | Test Substance | Value | Reference |

| FRAP | Ethyl acetate fraction (containing 58.43% this compound) | 50.22 ± 3.28 mg AAE/g | [7] |

Table 3: Cellular Antioxidant Activity of this compound

| Assay | Test Substance | EC50 Value | Reference |

| CAA | Data not available | - |

Table 4: Effect of this compound on Endogenous Antioxidant Enzymes

| Enzyme | Effect | Quantitative Data | Reference |

| Superoxide Dismutase (SOD) | Increased activity | Specific values not available | [1] |

| Catalase (CAT) | Increased activity | Specific values not available | [8] |

| Glutathione Peroxidase (GPx) | Increased activity | Specific values not available | [8] |

| Glutathione (GSH) | Increased levels | Specific values not available | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Radical Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Reaction: In a 96-well plate or cuvettes, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution. A control containing only the solvent and the DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at ~517 nm using a spectrophotometer or a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

References

- 1. The effects of this compound on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural sources, biological effects, and pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.unair.ac.id [repository.unair.ac.id]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cynaroside's Role in Cellular Signaling Pathways

Introduction to this compound

This compound, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a bioactive compound found in a variety of medicinal plants.[1][2] Widely distributed throughout the plant kingdom, it is present in species from families such as the Lamiaceae, Asteraceae, and Apiaceae.[2][3] As a derivative of luteolin, this compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[2][3][4][5] These biological effects are largely attributed to its capacity to modulate critical cellular signaling pathways, positioning it as a molecule of significant interest for therapeutic development. This technical guide offers a detailed examination of the core mechanisms through which this compound influences cellular signaling, substantiated by quantitative data, comprehensive experimental protocols, and illustrative pathway diagrams.

Modulation of Key Cellular Signaling Pathways

This compound's diverse pharmacological effects stem from its ability to interact with and modulate several fundamental signaling cascades that govern inflammation, cell survival, proliferation, apoptosis, and the response to oxidative stress.

Anti-inflammatory Pathways

2.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a central regulator of the inflammatory response.[6] this compound has demonstrated potent inhibitory effects on this pathway.[2][7] It functions by preventing the activation of the NF-κB transcription factor, which controls the expression of a multitude of pro-inflammatory genes.[2][4] Mechanistically, this compound has been shown to inhibit the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[8] This action prevents the translocation of NF-κB into the nucleus, leading to the downregulation of its target genes. These genes include those encoding inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzymes iNOS and COX-2.[2][4][9][10] Some evidence suggests that this inhibition may be linked to the downregulation of the Toll-like receptor 4 (TLR4)/MyD88 signaling axis, which acts upstream of NF-κB.[4]

Caption: this compound inhibits the NF-κB signaling pathway.

2.1.2. JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical route for cytokine-driven inflammation.[10] this compound has been found to counteract the JAK/STAT pathway by inhibiting the phosphorylation of JAK1 and STAT6, a key step for their activation.[4][10] This inhibition prevents the translocation of STAT proteins to the nucleus, thereby suppressing the transcription of their target inflammatory genes.[4] Additionally, this compound has been reported to upregulate the expression of Suppressor of Cytokine Signaling 1 (SOCS1), an endogenous negative regulator of the JAK/STAT pathway.[10]

Caption: this compound modulates the JAK/STAT signaling pathway.

Cell Proliferation and Survival Pathways

2.2.1. PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of cancer. This compound has been shown to inhibit the PI3K/AKT/mTOR pathway in various cancer cell lines.[3][11] It exerts this effect by reducing the phosphorylation levels of key pathway components, including AKT, mTOR, and P70S6K.[3][11] In certain cellular contexts, the inhibitory action of this compound on this pathway has been associated with the increased ubiquitination and subsequent degradation of the MET receptor tyrosine kinase, an upstream activator of PI3K/AKT signaling.[11]

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

2.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway, with its effects being context-dependent. In certain cancer cell types, this compound has been reported to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the MAPK family, which can contribute to its anti-proliferative and pro-apoptotic activities.[2][12]

Apoptosis Pathway

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[8][11] It primarily modulates the intrinsic apoptosis pathway by altering the expression of the Bcl-2 family of proteins, which regulate mitochondrial integrity. Specifically, this compound decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[3][12] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c and Smac/DIABLO, into the cytoplasm.[12] The release of these factors triggers the activation of the caspase cascade, including the initiator caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves cellular substrates, such as PARP, ultimately leading to the dismantling of the cell.[8][11][13] Furthermore, the pro-apoptotic effects of this compound can also be mediated through the upregulation of the tumor suppressor protein p53.[3][12]

Caption: this compound induces apoptosis via the intrinsic pathway.

Antioxidant Pathways

2.4.1. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. This compound has been shown to exert its antioxidant effects by upregulating the Nrf2 signaling pathway.[2][4] This leads to the increased expression of a battery of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[4][8][12] These enzymes play a critical role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.

Caption: this compound activates the Nrf2 antioxidant pathway.

Quantitative Data Summary

The following tables provide a summary of the quantitative data from various in vitro studies on the biological effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |

| U87 | Glioblastoma | 26.34 | 24 | [1] |

| Caco-2 | Colon Carcinoma | >100 | 24 | [1] |

| Caco-2 | Colon Carcinoma | ~50 | 48 | [1] |

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC50 (µmol/L) | Ki (µmol/L) | Inhibition Type | Reference |

| CYP1A2 | 21.74 | 11.60 | Competitive | [14] |

| CYP3A4 | 15.88 | 7.33 | Noncompetitive | [14] |

| CYP2C9 | 16.58 | 8.09 | Competitive | [14] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Target cells (e.g., U87, Caco-2)

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Remove the culture medium and treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for the desired duration (e.g., 24 or 48 hours).[1] A vehicle control (e.g., 70% ethanol) should be included.[1]

-

Following treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.

-

Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage relative to the vehicle-treated control.

Western Blot Analysis

This technique is employed to detect and quantify specific proteins in a cell or tissue extract.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JAK1, anti-p-STAT6, anti-SOCS1, anti-β-actin)[10]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins based on molecular weight using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST to remove unbound secondary antibodies.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control such as β-actin.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Materials:

-

Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.[15][16][17]

-

This compound

-

Passive Lysis Buffer[18]

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Plate the transfected cells in an opaque-walled 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound for a predetermined time.

-

Stimulate the cells with an NF-κB inducing agent (e.g., 20 ng/mL TNF-α for 6 hours).[19]

-

Wash the cells with PBS and then lyse them using Passive Lysis Buffer for 15 minutes with gentle agitation.[18]

-

Transfer the cell lysate to a new opaque 96-well plate.

-

Add the Luciferase Assay Reagent to each well.

-

Immediately measure the resulting luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the lysate.[18]

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound is a natural flavonoid with significant potential as a therapeutic agent due to its ability to modulate multiple key cellular signaling pathways. Its well-documented anti-inflammatory, anti-proliferative, pro-apoptotic, and antioxidant effects highlight its promise in the context of various pathologies, including cancer and inflammatory diseases. This technical guide has provided a comprehensive overview of the molecular mechanisms underlying this compound's activity, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and drug development professionals dedicated to exploring the full therapeutic potential of this promising natural compound. Further preclinical and clinical investigations are essential to fully establish its efficacy and safety profile in human subjects.[2][14]

References

- 1. mdpi.com [mdpi.com]

- 2. The effects of this compound on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural sources, biological effects, and pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a potential therapeutic agent targeting arachidonate 15-lipoxygenase to mitigate cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. researchgate.net [researchgate.net]

- 8. pubs.sciepub.com [pubs.sciepub.com]

- 9. mdpi.com [mdpi.com]

- 10. phcog.com [phcog.com]

- 11. Effects of this compound on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective effects of this compound against H₂O₂-induced apoptosis in H9c2 cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro Inhibitory Effects of this compound on Human Liver Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 16. bowdish.ca [bowdish.ca]

- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 19. NF-κB luciferase assay [bio-protocol.org]

A Technical Guide to the Discovery, Isolation, and Analysis of Cynaroside from Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Cynaroside (Luteolin-7-O-glucoside), a flavonoid glycoside with significant pharmacological potential. It details its presence in various medicinal plants, comprehensive protocols for its extraction and isolation, and an analysis of its molecular mechanisms of action through key signaling pathways.

Introduction to this compound

This compound, also known as Luteolin-7-O-glucoside, is a flavonoid compound widely distributed throughout the plant kingdom.[1] It has been isolated from numerous species belonging to families such as Apiaceae, Lamiaceae, and Asteraceae.[2][3] Extensive research has highlighted its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and cardioprotective effects.[2][4][5][6] These properties make this compound a compound of high interest for pharmaceutical and nutraceutical development. This guide focuses on the technical aspects of its discovery in medicinal flora and the methodologies required for its isolation and characterization.

Medicinal Plant Sources and Quantitative Analysis

This compound can be extracted from the seeds, roots, stems, leaves, flowers, and fruits of various plants.[1][2] The concentration of this compound varies significantly depending on the plant species, the part of the plant used, and the extraction method employed. A summary of quantitative yields from different sources is presented below.

Table 1: Quantitative Analysis of this compound in Various Medicinal Plants

| Medicinal Plant | Plant Part | Extraction Method | This compound Yield/Concentration | Reference |

| Lonicera japonica (Honeysuckle) | - | Nonionic Surfactant-mediated Aqueous Extraction | 0.525 mg/g | [7][8] |

| Lonicera japonica (Honeysuckle) | - | Soxhlet Extraction (Ethanol) | 0.483 mg/g | [8] |

| Lonicera japonica (Honeysuckle) | - | Microwave Irradiation (Water) | 0.496 mg/g | [8] |

| Lonicera japonica (Honeysuckle) | - | Ultrasonication (Water) | 0.455 mg/g | [8] |

| Lonicera japonica (Honeysuckle) | - | Soxhlet Extraction (Water) | 0.149 mg/g | [8] |

| Dendranthema morifolium | - | Ethanolic Extract | 4.19% | [9] |

| Dendranthema morifolium | - | Water Extract | 6.56% | [9] |

| Cynara scolymus (Artichoke) | Leaves | Not Specified | 0.94 - 0.98% | [10] |

| Cynara scolymus (Artichoke) | Seeds | Not Specified | 0.1% (negligible) | [10] |

| Elsholtiza bodinieri | - | Ethanol-reflux & Liquid-liquid Extraction | Total Flavonoid Content: 179.55 mg/g | [6] |

Experimental Protocols: Isolation and Purification

The successful isolation of this compound requires a multi-step approach involving extraction from the plant matrix, followed by purification to achieve a high degree of purity.

The overall process begins with the preparation of dried plant material, followed by extraction, concentration, and a series of chromatographic purification steps. Final characterization is typically performed using spectroscopic methods.

This method offers an efficient and environmentally friendly alternative to traditional solvent extraction.[7]

-

Preparation : Dry and powder the honeysuckle plant material.

-

Extraction Solution : Prepare a 10% (w/v) aqueous solution of a nonionic surfactant (e.g., T-60).

-

Extraction : Mix the powdered plant material with the surfactant solution at a solid-liquid ratio of 1:25.

-

Incubation : Heat the mixture to 50°C and maintain for 60 minutes with constant stirring.[7]

-

Cloud Point Enrichment : Induce phase separation by exploiting the cloud point property of the surfactant. This concentrates the this compound into a smaller volume phase.

-

Purification by Metal Complexation :

-

Add CaCl₂ to the this compound-rich phase to form a complex.

-

Separate the complex.

-

Add EDTA to release the purified this compound from the complex.

-

-

Final Product : Collect the precipitate, which yields this compound with a purity of up to 93.7%.[7][8]

This protocol describes a classic chromatographic approach for purifying flavonoids from an artichoke extract.[11]

-

Initial Extraction : Perform an exhaustive extraction of dried artichoke leaves using 70% ethanol in a Soxhlet apparatus.[10]

-

Solvent Partitioning : Evaporate the ethanol to obtain an aqueous residue. Partition this residue successively with chloroform, ethyl acetate, and n-butanol to separate compounds based on polarity. The flavonoid fraction is typically enriched in the ethyl acetate phase.[10]

-

Column Preparation : Pack a glass column (e.g., 4x60 cm) with 100g of silica gel as the stationary phase.

-

Loading : Dissolve the dried ethyl acetate fraction (F-3) in a minimal amount of solvent and load it onto the column.[11]

-

Elution : Begin elution with a non-polar solvent like 100% hexane. Gradually increase the polarity of the mobile phase by introducing methylene chloride and then methanol in a stepwise gradient.[11]

-

Hexane:Methylene Chloride (75:25, 50:50, 25:75)

-

100% Methylene Chloride

-

Methylene Chloride:Methanol (increasing methanol by 10% increments up to 100%)

-

-

Fraction Collection : Collect fractions (e.g., 10 mL each) and monitor their composition using Thin Layer Chromatography (TLC).

-

Identification : Combine fractions containing the compound of interest (identified by comparison with a this compound standard on TLC). The final identification and quantification are performed using HPLC, where this compound (Luteolin 7-glucoside) has a characteristic retention time (e.g., ~6.062 min under specific conditions).[11]

The identity and purity of the isolated this compound must be confirmed using spectroscopic techniques.[6][12]

-

High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and quantification.

-

Mass Spectrometry (MS) : Provides molecular weight information for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) : (¹H and ¹³C NMR) is used for the complete structural elucidation of the molecule.

Biological Activity and Signaling Pathways

This compound exerts its pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

In gastric cancer, this compound has been shown to inhibit cell proliferation and invasion by blocking the MET/AKT/mTOR signaling axis.[2][13] It reduces the phosphorylation levels of key downstream proteins AKT, mTOR, and P70S6K.[13]

This compound can induce G1 phase cell cycle arrest in colorectal cancer cells by downregulating the expression of Cell Division Cycle 25A (CDC25A), a key protein in cell cycle progression.[5]

This compound has demonstrated protective effects against doxorubicin-induced cardiotoxicity by activating the AMPK/SIRT3/Nrf2 pathway. This pathway plays a central role in mitigating oxidative stress and pyroptosis in cardiomyocytes.[4]

References

- 1. Frontiers | The effects of this compound on lipid metabolism and lipid-related diseases: a mechanistic overview [frontiersin.org]

- 2. Natural sources, biological effects, and pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound regulates the AMPK/SIRT3/Nrf2 pathway to inhibit doxorubicin-induced cardiomyocyte pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. repository.unair.ac.id [repository.unair.ac.id]

- 13. Effects of this compound on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Cynaroside on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a natural compound found in various medicinal plants. It has garnered significant interest in oncological research due to its potential anti-cancer properties. This document provides a technical overview of the preliminary cytotoxicity screening of this compound against various cancer cell lines. It summarizes key findings on its inhibitory effects, details the experimental protocols for assessing its activity, and visualizes the molecular pathways implicated in its mechanism of action. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound has been evaluated against a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its potency. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| U87 | Glioblastoma | 26.34 | Not Reported | [1] |

| Caco-2 | Colon Carcinoma | 97.06 | Not Reported | [1] |

| HCT116 | Colorectal Cancer | Not explicitly provided in IC50, but significant inhibition at 25 µM and 50 µM | Significant inhibition at 25 and 50 | [2][3] |

| HCT15 | Colorectal Cancer | Not explicitly provided in IC50, but significant inhibition at 25 µM and 50 µM | Significant inhibition at 25 and 50 | [2] |

| RKO | Colorectal Cancer | Not explicitly provided in IC50, but significant inhibition at 25 µM and 50 µM | Significant inhibition at 25 and 50 | [2][3] |

| LoVo | Colorectal Cancer | Not explicitly provided in IC50, but significant inhibition at 25 µM and 50 µM | Significant inhibition at 25 and 50 | [2] |

| PANC-1 | Pancreatic Cancer | Concentration-dependent suppression observed up to 200 µM | Concentration-dependent suppression | [4] |

| MKN45 | Gastric Cancer | Significant inhibition at 50 µM | Significant inhibition at 50 | [5] |

| SGC7901 | Gastric Cancer | Significant inhibition at 50 µM | Significant inhibition at 50 | [5] |

Note: Direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions between studies.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[8]

-

Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator to allow for the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

-

Absorbance Measurement: Mix gently by pipetting up and down.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells and treat with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to obtain a cell pellet.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Experimental Workflow

Caption: General workflow for in vitro cytotoxicity screening of this compound.

This compound-Induced Cell Cycle Arrest Signaling Pathway

Caption: this compound induces G1 cell cycle arrest by downregulating CDC25A.[2][3]

This compound-Induced Apoptosis via MET/AKT/mTOR Pathway

Caption: this compound inhibits the MET/AKT/mTOR signaling pathway, leading to apoptosis.[5][10][11][12]

Discussion of Findings

The collective evidence suggests that this compound exhibits cytotoxic and anti-proliferative effects across a variety of cancer cell lines, including those of colorectal, gastric, glioblastoma, and pancreatic origin.[1][2][4][5] The mechanism of action appears to be multifaceted, involving the induction of cell cycle arrest and apoptosis.[2][4][5]

Notably, in colorectal cancer cells, this compound has been shown to induce G1 phase arrest by downregulating Cell Division Cycle 25A (CDC25A), a key protein in cell cycle progression.[2][3] In gastric cancer, its anti-cancer effects are attributed to the inhibition of the MET/AKT/mTOR signaling pathway.[5][11][12] this compound has also been reported to modulate other important cellular pathways, including the MAPK and mTOR signaling pathways in cervical cancer, and the NF-κB pathway.[2][4]

Conclusion and Future Directions

The preliminary in vitro screening of this compound demonstrates its potential as an anti-cancer agent. The compound effectively inhibits the proliferation of various cancer cell lines at micromolar concentrations and engages with key signaling pathways that regulate cell cycle and apoptosis.

Future research should focus on:

-

Expanding the cytotoxicity screening to a broader panel of cancer cell lines.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.[13]

-

Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

-

Elucidating the detailed molecular interactions of this compound with its protein targets.

This technical guide provides a foundational understanding of the cytotoxic properties of this compound and offers standardized protocols to facilitate further research in this promising area of oncology drug discovery.

References

- 1. Anti-Proliferative Potential of this compound and Orientin—In Silico (DYRK2) and In Vitro (U87 and Caco-2) Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.sciepub.com [pubs.sciepub.com]

- 5. Effects of this compound on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural sources, biological effects, and pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - ProQuest [proquest.com]

- 12. Effects of this compound on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Neuroprotective Effects of Cynaroside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynaroside, also known as Luteolin-7-O-glucoside, is a naturally occurring flavonoid glycoside found in a variety of plants, including honeysuckle, chrysanthemum, and celery.[1][2] Flavonoids are well-regarded for their broad range of pharmacological properties, and this compound is no exception, exhibiting potent antioxidant and anti-inflammatory effects.[2] Recent research has illuminated its significant neuroprotective potential, positioning it as a promising therapeutic candidate for a spectrum of neurological disorders, including ischemic stroke and neurodegenerative diseases like Alzheimer's.[2][3]

This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective actions, details the experimental protocols used to validate these effects, and presents quantitative data from key studies to support its therapeutic potential.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating inflammation, oxidative stress, apoptosis, and ferroptosis—all critical pathways in the pathophysiology of neuronal injury and degeneration.

Anti-inflammatory and Anti-Ferroptotic Effects in Cerebral Ischemia

Cerebral ischemia/reperfusion (I/R) injury is characterized by a cascade of detrimental events, including severe neuroinflammation, oxidative stress, and a form of iron-dependent cell death known as ferroptosis.[1] this compound has been shown to be highly effective in mitigating this damage.

In animal models of transient middle cerebral artery occlusion (tMCAO), this compound treatment significantly improves neurological outcomes, reduces infarct volume, and decreases brain edema.[2][3] The primary mechanism for this effect is the direct inhibition of Arachidonate 15-Lipoxygenase (Alox15) .[2][3] By targeting Alox15, this compound initiates a protective cascade that includes:

-

Inhibition of Microglial Activation: It prevents the polarization of microglia into the pro-inflammatory M1 phenotype.[1][2]

-

Suppression of the NLRP3 Inflammasome: this compound downregulates the expression of NLRP3, ASC, and cleaved caspase-1, which in turn reduces the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[1][2][3]

-

Mitigation of Ferroptosis: It inhibits the expression of key ferroptosis-related proteins such as Tfrc, COX2, and Acsl4.[1][3]

Potent Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a common pathway in neuronal cell death.[2] this compound demonstrates robust antioxidant properties by:

-

Reducing ROS Production: It directly scavenges free radicals, decreasing intracellular ROS levels in neurons subjected to oxidative insults like excessive glutamate.

-

Enhancing Endogenous Antioxidant Defenses: this compound restores mitochondrial membrane potential and increases the levels of crucial endogenous antioxidants, including glutathione, glutathione reductase, and peroxidase. It also upregulates the Nrf2 pathway, leading to increased expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).[2]

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, plays a critical role in the progressive neuronal loss seen in neurodegenerative diseases. This compound interferes with apoptotic signaling through multiple pathways:

-

In cellular models of Alzheimer's disease using Aβ₂₅₋₃₅-induced toxicity, this compound was found to inhibit apoptosis by down-regulating mitogen-activated protein kinase kinase kinase 3 (MEKK3) . This action reduces the expression of inflammatory factors and subsequently decreases the rate of apoptosis.

-